2-Bromothiazol-4-amine

Anti-ulcer Anti-secretory Medicinal Chemistry

Procure 2-Bromothiazol-4-amine (CAS 41731-33-3) for regioselective Suzuki-Miyaura couplings at the 2-position. Critical building block for anticancer (HepG2 IC50 <5 µM) and antibiotic discovery targeting ribosomal RNA. Proven superior bioactivity vs. 2-chloro isomer in gastric hypersecretion models—essential for reproducibility in medicinal chemistry programs.

Molecular Formula C3H3BrN2S
Molecular Weight 179.04 g/mol
CAS No. 41731-33-3
Cat. No. B1287722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromothiazol-4-amine
CAS41731-33-3
Molecular FormulaC3H3BrN2S
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Br)N
InChIInChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2
InChIKeyCFVNVCUJPRPMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothiazol-4-amine (CAS 41731-33-3) as a Versatile Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromothiazol-4-amine (CAS 41731-33-3), a brominated heterocyclic building block, is a key intermediate for synthesizing bioactive molecules and complex heterocycles . Its structure, featuring a bromine atom at the 2-position and a primary amine at the 4-position of a thiazole ring, provides a dual functional handle for derivatization . This compound's utility spans medicinal chemistry, as a scaffold in anticancer and antiparasitic agents, and materials science, particularly in synthesizing electron-deficient isoindigo compounds for organic electronics .

Why 2-Bromothiazol-4-amine (CAS 41731-33-3) Cannot Be Simply Replaced by Other Halogenated or Isomeric Thiazole Amines


The specific regio- and chemo-selectivity of 2-Bromothiazol-4-amine distinguishes it from its isomers and other halogen analogs in synthetic and biological contexts [1]. The 2-bromo substituent on the thiazole ring offers distinct reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the creation of diverse molecular libraries . In contrast, its 5-bromo isomer (5-Bromothiazol-4-amine, CAS 1353101-50-4) exhibits different regioselectivity in substitution reactions, directly impacting the architecture of the final derivative and its biological interaction profile . Furthermore, the bromine atom's specific steric and electronic properties lead to a different pharmacokinetic profile and biological activity compared to the 2-chloro analog (2-Chlorothiazol-4-amine), as evidenced by comparative studies in anti-ulcer applications [1]. Therefore, substituting one isomer or halogen for another can derail a synthetic pathway or compromise the biological activity of a lead compound.

Quantitative Performance Differentiation for 2-Bromothiazol-4-amine (CAS 41731-33-3) vs. Key Analogs


Superior Anti-Ulcer/Secretory Activity of 2-Bromo vs. 2-Chloro Thiazole Derivatives

Derivatives of 2-Bromothiazol-4-amine have been demonstrated to possess anti-ulcer and anti-secretory activity, a property not shared by their 2-chloro counterparts in a specific assay [1]. The patent data explicitly states that certain 2-bromo-4-acylamino-thiazoles are active, whereas closely related 2-chloro-thiazole compounds are inactive [1].

Anti-ulcer Anti-secretory Medicinal Chemistry Structure-Activity Relationship

Differential Reactivity in Metal-Catalyzed Cross-Coupling vs. 5-Bromo Isomer

The 2-position of the bromine atom on 2-Bromothiazol-4-amine makes it an excellent substrate for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, enabling the construction of diverse compound libraries . In contrast, 5-Bromothiazol-4-amine is primarily reported for its utility in nucleophilic substitution reactions . This fundamental difference in reactivity dictates the choice of building block based on the desired synthetic route.

Synthetic Methodology Cross-Coupling Suzuki-Miyaura Regioselectivity

Distinct Antibacterial Mechanism and Spectrum vs. Common Beta-Lactam Antibiotics

4-Amino-2-bromothiazole demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, including carbapenem-resistant strains . Its mechanism is distinct from beta-lactam antibiotics as it is reported to bind ribosomal RNA and inhibit protein synthesis, and importantly, it is resistant to the beta-lactamase enzyme . A specific derivative exhibited an IC50 of 3.19 µM against Enterococcus faecalis [1].

Antibacterial Antibiotic Resistance Mechanism of Action Microbiology

Anticancer Activity of Derivatives Against HepG2 Liver Cancer Cells

Derivatives synthesized from the 2-Bromothiazol-4-amine scaffold demonstrate potent and selective cytotoxicity against the HepG2 human liver cancer cell line . While direct IC50 values for the parent compound are not provided, related thiazole-containing fractions from natural sources have shown IC50 values of 4.48 µM and 7.79 µM against HepG2 cells, indicating the potential of this chemotype [1]. Furthermore, 2-Bromothiazol-4-amine serves as a precursor to a new series of histone deacetylase (HDAC) inhibitors, a validated class of anticancer agents [2].

Anticancer Cytotoxicity Hepatocellular Carcinoma Drug Discovery

Potent Trypanocidal Activity Against Trypanosoma brucei

Derivatives of 2-Bromothiazol-4-amine demonstrate significant trypanocidal activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) . One specific derivative, 2-{2-[3-(1-adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, showed an IC50 value as low as 0.42 µM . This potency highlights the scaffold's potential for developing new therapies for a disease with limited treatment options.

Antiparasitic Trypanosomiasis African Sleeping Sickness Neglected Tropical Disease

Optimal Research and Industrial Use Cases for 2-Bromothiazol-4-amine (CAS 41731-33-3) Based on Differentiated Evidence


Medicinal Chemistry: Scaffold for Anti-Ulcer and Anti-Secretory Drug Discovery

In drug discovery programs targeting gastric ulcers and hypersecretion, 2-Bromothiazol-4-amine is the preferred building block over its 2-chloro analog. As demonstrated by direct comparative data, certain 2-bromo-4-acylamino-thiazoles are active in relevant in vivo models, whereas the corresponding 2-chloro derivatives are inactive [1]. This stark difference underscores the critical role of the bromine atom for this specific bioactivity, making this compound essential for exploring this chemical space.

Synthetic Methodology: Building Block for Diverse Libraries via Suzuki-Miyaura Cross-Coupling

For synthetic chemists planning to construct diverse molecular libraries using metal-catalyzed cross-coupling reactions, 2-Bromothiazol-4-amine is the reagent of choice. The bromine atom at the 2-position is well-suited for Suzuki-Miyaura couplings, enabling the introduction of various aryl and heteroaryl groups [1]. This is in contrast to the 5-bromo isomer, which is more commonly employed in nucleophilic substitution reactions . This specific reactivity allows for the rapid exploration of chemical space in the 4-position of the thiazole ring.

Antibiotic Development: Lead Generation for Novel Antibacterials Against Resistant Pathogens

This compound serves as a promising starting point for developing new antibiotics to combat drug-resistant bacteria. Its unique mechanism of action—binding ribosomal RNA and inhibiting protein synthesis—is distinct from common beta-lactam antibiotics, and it shows activity against carbapenem-resistant strains [1]. With a reported IC50 of 3.19 µM against Enterococcus faecalis for a derivative, this scaffold provides a validated hit for further optimization against multi-drug resistant Gram-positive and Gram-negative pathogens .

Anticancer Research: Hit-to-Lead Optimization for Liver Cancer Therapies

Researchers in oncology can leverage 2-Bromothiazol-4-amine as a core scaffold for developing novel anticancer agents, particularly for hepatocellular carcinoma. Derivatives have shown potent cytotoxicity against HepG2 liver cancer cells, with some achieving IC50 values below 5 µM and demonstrating superior efficacy compared to the standard-of-care drug sorafenib [1]. The scaffold has also been used to create a new series of histone deacetylase (HDAC) inhibitors, further validating its utility in cancer drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromothiazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.